![molecular formula C20H15F2N3O3S2 B2386634 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 1020980-78-2](/img/structure/B2386634.png)
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Design and Synthesis for ALS Inhibition
Research has identified derivatives of triazolopyrimidinesulfonamide, related to the compound , for their potential in designing novel ALS (Amyotrophic Lateral Sclerosis) inhibitors. These studies involve synthesizing and evaluating various sulfonamides for herbicidal activities, highlighting their biophore models and providing a basis for further development in ALS research (Ren et al., 2000).
Antimycobacterial Activity
A series of novel benzenesulfonamides demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis of these compounds, including docking studies, has provided insights into their potential application in treating tuberculosis (Ghorab et al., 2017).
Anticancer and Genotoxicity Studies
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding and cleaving abilities, genotoxicity, and anticancer activity. These complexes offer a novel approach to cancer therapy, with the sulfonamide derivative playing a crucial role in their interaction with DNA and subsequent antiproliferative effects (González-Álvarez et al., 2013).
Photodynamic Therapy Applications
Research into zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. Their photophysical and photochemical properties are particularly promising for medical applications (Pişkin et al., 2020).
Selective Detection Techniques
Development of reaction-based fluorescent probes for the selective detection of thiophenols over aliphatic thiols has significant implications in chemical, biological, and environmental sciences. Such probes, incorporating benzenesulfonamide groups, enable highly sensitive and selective sensing techniques, essential for monitoring toxic substances (Wang et al., 2012).
Future Directions
Thiazolopyrimidines, which consist of two active pharmacophore heterocycles, can be of interest as potential bioactive molecules and have acquired a growing importance in the field of medicinal chemistry . They show a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown due to the lack of research. .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3S2/c1-11-12(2)23-20-25(19(11)26)17(10-29-20)13-4-3-5-15(8-13)24-30(27,28)18-7-6-14(21)9-16(18)22/h3-10,24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXGQBVSLOQFOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


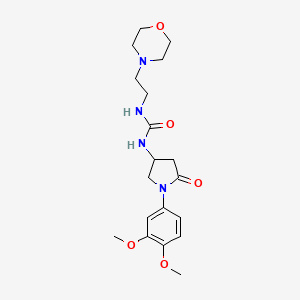
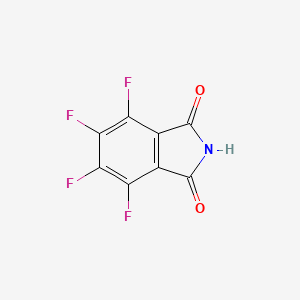
![N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline](/img/structure/B2386556.png)
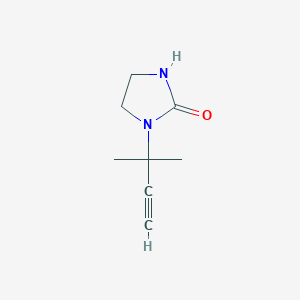
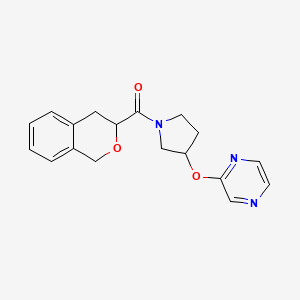
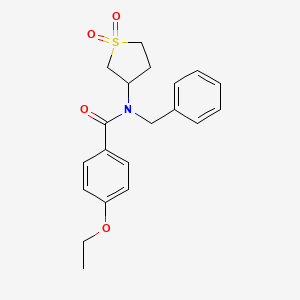
![1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one](/img/structure/B2386565.png)
![3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2386566.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2386568.png)
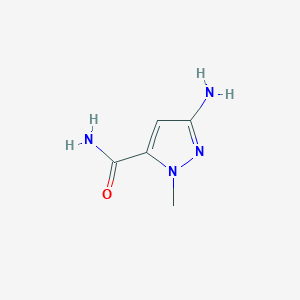
![8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2386570.png)
![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)
